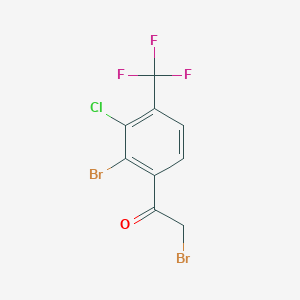
6-(Pyridin-2-yl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Pyridin-2-yl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and material science. The compound features a pyrimidine ring substituted with a pyridin-2-yl group, a thiosemicarbazido group, and a trifluoromethyl group, which contribute to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-2-yl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde to form the corresponding Schiff base, which is then reacted with thiosemicarbazide to yield the thiosemicarbazone intermediate. This intermediate undergoes cyclization with a trifluoromethyl-substituted reagent under acidic or basic conditions to form the final pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-(Pyridin-2-yl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiosemicarbazido group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine and pyrimidine rings can be reduced under hydrogenation conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiosemicarbazido group can yield sulfoxides or sulfones, while nucleophilic substitution of the trifluoromethyl group can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic structures.
Biology: It has shown promise as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Mecanismo De Acción
The mechanism by which 6-(Pyridin-2-yl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine exerts its effects is primarily through its interaction with specific molecular targets. The thiosemicarbazido group can form strong interactions with metal ions and proteins, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. These interactions can disrupt key biological pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Lacks the thiosemicarbazido and trifluoromethyl groups, resulting in different chemical properties and biological activities.
4-(Trifluoromethyl)pyrimidine: Does not contain the pyridin-2-yl and thiosemicarbazido groups, leading to reduced biological activity.
Thiosemicarbazido-pyrimidine derivatives: Similar structure but without the trifluoromethyl group, affecting their lipophilicity and cellular uptake.
Uniqueness
The combination of the pyridin-2-yl, thiosemicarbazido, and trifluoromethyl groups in 6-(Pyridin-2-yl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine imparts unique chemical and biological properties that are not observed in similar compounds. This makes it a valuable compound for further research and development in various scientific fields .
Propiedades
Fórmula molecular |
C11H9F3N6S |
|---|---|
Peso molecular |
314.29 g/mol |
Nombre IUPAC |
[[4-pyridin-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]amino]thiourea |
InChI |
InChI=1S/C11H9F3N6S/c12-11(13,14)8-5-7(6-3-1-2-4-16-6)17-10(18-8)20-19-9(15)21/h1-5H,(H3,15,19,21)(H,17,18,20) |
Clave InChI |
XGIJNQOIUIFPKV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=CC(=NC(=N2)NNC(=S)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-[2-(3-carboxypropanoyloxy)ethoxy]ethoxy]-4-oxobutanoic acid](/img/structure/B13723421.png)


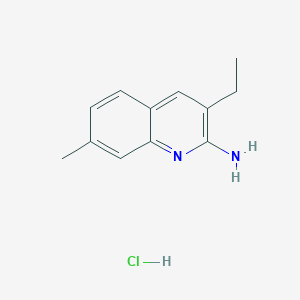
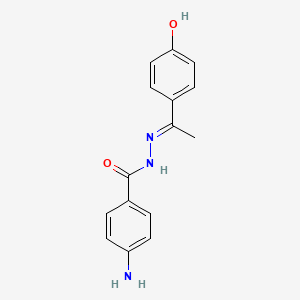
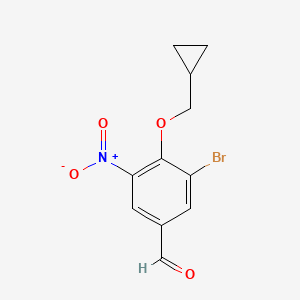

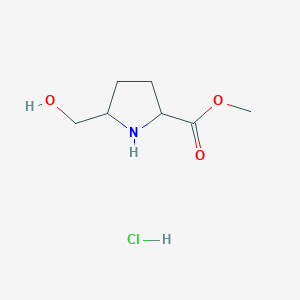
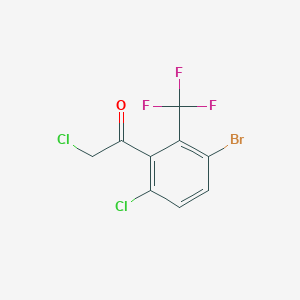
![1-N-Allyl-3-(4-fluorophenyl)-benzo[4,5]-azepine](/img/structure/B13723467.png)
